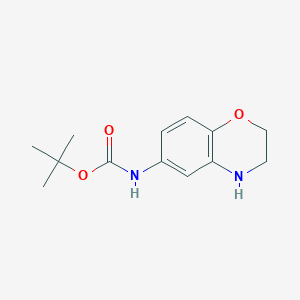

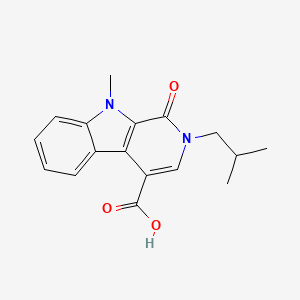

![molecular formula C9H7BrN2O2S B1382005 Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate CAS No. 1206907-38-1](/img/structure/B1382005.png)

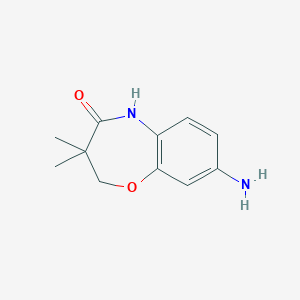

Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate

Overview

Description

“Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate” is a chemical compound that has been studied for its potential antitumor properties . It has been used in the synthesis of novel compounds through reactions such as Sonogashira couplings with several (hetero)arylacetylenes .

Synthesis Analysis

The compound was synthesized through a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C14H11N3O2S . Its molecular weight is 285.327 .

Chemical Reactions Analysis

The compound has been used in Sonogashira couplings with several (hetero)arylacetylenes . The growth inhibitory activity of the novel methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates obtained was evaluated on three human tumor cell lines .

Scientific Research Applications

Antitumor Properties

Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been a subject of interest in the development of antitumor drugs. Studies have revealed its potential in inhibiting tumor cell growth, particularly in human tumor cell lines like breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460). Its derivatives have shown promising results in altering normal cell cycle distribution and inducing apoptosis in tumor cells (Queiroz et al., 2011). Another study highlighted the effectiveness of its derivatives against various tumor cell lines, establishing some structure-activity relationships (Queiroz et al., 2010).

Synthesis for Antitumor Evaluation

The synthesis of novel functionalized derivatives of this compound has been explored to evaluate their antitumoral potential. Studies have been conducted on their effects on triple negative breast cancer cell lines, demonstrating significant growth inhibition with minimal impact on non-tumorigenic cells (Silva et al., 2021). Additionally, fluorescence studies of these compounds have been conducted, indicating their potential for future drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

Applications in Organic Synthesis

This compound has been used in various organic synthesis processes. It has played a crucial role in the preparation of di(hetero)arylamines via palladium-catalyzed C-N Buchwald-Hartwig coupling (Calhelha & Queiroz, 2010), and in the Suzuki-Miyaura cross-coupling for creating a variety of bi(hetero)aryl derivatives (Queiroz et al., 2010).

Future Directions

Mechanism of Action

Target of Action

Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate is a novel compound that has shown significant potential in inhibiting the growth of tumor cells . The primary targets of this compound are yet to be fully identified. It has been suggested that it may act as an inhibitor of tyrosine kinase receptors , which play a crucial role in the growth and progression of various human cancers .

Mode of Action

It is believed to interact with its targets, possibly tyrosine kinase receptors, leading to alterations in the normal cell cycle distribution and induction of apoptosis in tumor cells

Biochemical Pathways

Given its potential role as a tyrosine kinase inhibitor , it may impact pathways related to cell growth and proliferation. The compound’s effects on cell cycle distribution and apoptosis suggest it may influence pathways related to these processes .

Result of Action

This compound has been shown to inhibit the growth of tumor cells . Specifically, it has been found to alter cell cycle distribution and induce apoptosis in the NCI-H460 cell line . These results suggest that the compound has significant potential as an antitumor agent.

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of tumor cell growth. It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to inhibit tyrosine kinase receptors. These receptors are involved in the growth and progression of various human cancers. The compound’s interaction with these receptors leads to the inhibition of cell proliferation and induction of apoptosis in tumor cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by altering cell cycle distribution and inducing apoptosis. Studies have demonstrated that this compound can inhibit the growth of human tumor cell lines such as MCF-7, NCI-H460, and A375-C5. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism contributes to its antitumor activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with tyrosine kinase receptors. By inhibiting these receptors, the compound disrupts the signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis and cell cycle arrest in tumor cells. Additionally, the compound may affect gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory activity on tumor cell growth over extended periods, although its efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity without causing adverse effects. At higher doses, toxic effects may be observed, including damage to normal tissues and organs. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolism may affect its bioavailability and efficacy, as well as its potential side effects. Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its effectiveness. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within target cells. Its distribution within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in inhibiting tumor cell growth .

properties

IUPAC Name |

methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c1-14-9(13)8-6(11)7-5(15-8)2-4(10)3-12-7/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWOLCSNJJNKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

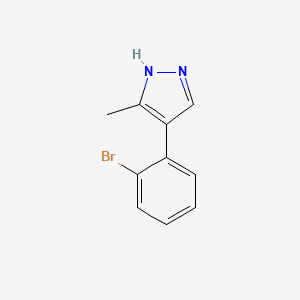

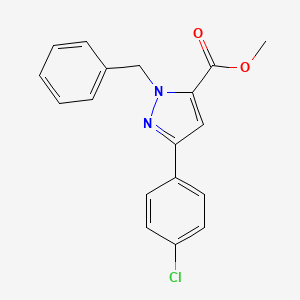

![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1381927.png)

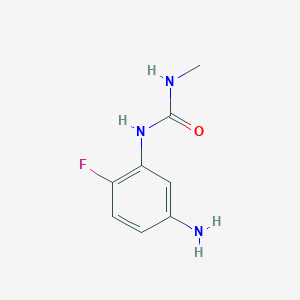

![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)

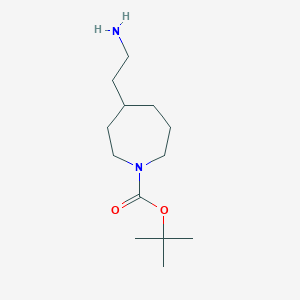

![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)

![5-Bromo-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B1381945.png)